molecular formula C10H13ClO3 B7796839 (1S)-(-)-Camphanic chloride

(1S)-(-)-Camphanic chloride

Cat. No.: B7796839
M. Wt: 216.66 g/mol
InChI Key: PAXWODJTHKJQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-(-)-Camphanic chloride is a chiral compound derived from camphor, a bicyclic monoterpene. It is widely used in organic synthesis due to its ability to introduce chirality into molecules. The compound is characterized by its unique structure, which includes a chloride group attached to the camphor skeleton, making it a valuable reagent in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic chloride can be synthesized through the chlorination of camphor. The process typically involves the reaction of camphor with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Camphor} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: (1S)-(-)-Camphanic chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding camphanic derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the camphor skeleton.

    Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction.

Major Products: The major products formed from these reactions include camphanic amides, esters, and other derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(1S)-(-)-Camphanic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is used in the production of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which (1S)-(-)-Camphanic chloride exerts its effects involves the formation of covalent bonds with nucleophiles. The chloride group acts as a leaving group, facilitating the formation of new bonds and the introduction of chirality into target molecules. This process is crucial in asymmetric synthesis, where the creation of chiral centers is essential.

Comparison with Similar Compounds

    (1R)-(+)-Camphanic chloride: The enantiomer of (1S)-(-)-Camphanic chloride, used in similar applications but with opposite chirality.

    Camphor: The parent compound from which this compound is derived.

    Camphor sulfonic acid: Another derivative of camphor, used as a catalyst in organic synthesis.

Uniqueness: this compound is unique due to its specific chirality and reactivity. Its ability to introduce chirality into molecules makes it a valuable reagent in the synthesis of enantiomerically pure compounds, distinguishing it from other camphor derivatives.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWODJTHKJQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39637-74-6
Record name 3-oxa-2-oxobornane-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-(-)-Camphanic chloride
Reactant of Route 2
(1S)-(-)-Camphanic chloride
Reactant of Route 3
(1S)-(-)-Camphanic chloride
Reactant of Route 4
(1S)-(-)-Camphanic chloride
Reactant of Route 5
(1S)-(-)-Camphanic chloride
Reactant of Route 6
(1S)-(-)-Camphanic chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.